![molecular formula C19H16N2O3S2 B2462215 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 923078-08-4](/img/structure/B2462215.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, also known as CTA095, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
- Compounds similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, specifically N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, have demonstrated significant antioxidant and anti-inflammatory activities. These activities were observed through various assays including DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition (Koppireddi et al., 2013).
COX Inhibitory Activity
- Derivatives of this compound, particularly 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives, have shown strong inhibitory activity on the COX-2 enzyme. These findings are supported by molecular docking studies (Ertas et al., 2022).
Anticancer Properties
- Some derivatives of this compound, specifically N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been synthesized and studied for their anticancer activity. They demonstrated significant selectivity and apoptosis-inducing properties against certain cancer cell lines (Evren et al., 2019).
Antibacterial and Antioxidant Activities
- New coumarin derivatives related to this compound have been synthesized and showed promising antibacterial activity against various strains, as well as notable antioxidant activities (Hamdi et al., 2012).
Antimicrobial Activities
- Novel thiazole derivatives, related to the compound , have been synthesized and demonstrated significant anti-bacterial and anti-fungal activities, highlighting their potential as effective antimicrobial agents (Saravanan et al., 2010).
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-23-12-6-8-13(9-7-12)25-11-17(22)20-19-21-18-14-4-2-3-5-15(14)24-10-16(18)26-19/h2-9H,10-11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUNERLTNXVTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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